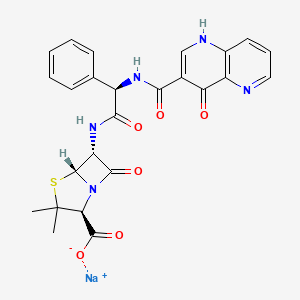
Apalcillin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apalcillin Sodium is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Apalcillin sodium is an organic sodium salt. It contains an apalcillin(1-).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Apalcillin sodium, a naphthydridine derivative of the broad-spectrum, semisynthetic ampicillin, exhibits significant antibacterial activity. It binds to and inactivates penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting the cross-linkage of peptidoglycans. This process weakens the bacterial cell wall, leading to cell lysis (Definitions, 2020). In vitro studies have shown that Apalcillin effectively inhibits the growth of bacteria like Staphylococcus aureus, Proteus mirabilis, Escherichia coli, and Klebsiella pneumoniae. It has been used clinically to treat acute or chronic purulent otitis media, with good outcomes in most cases and minimal side effects when applied locally (Iwasawa, 2011).
Drug Stability and Quality Control
Research on Apalcillin sodium also encompasses its stability and quality control. Studies have assessed the stability of Apalcillin sodium solutions, finding that its antibacterial activity, color, and pH remain stable under certain storage conditions. This stability is crucial for ensuring the drug's efficacy and safety in clinical applications (Ng Ying Kin, Lal, & Thavundayil, 2001). Additionally, there are efforts in developing and validating assays for determining the potency of ampicillin sodium in pharmaceutical preparations, highlighting the importance of accurate and reliable methods for quality control in the pharmaceutical industry (Tótoli & Salgado, 2013).
Propiedades
Número CAS |
58795-03-2 |
|---|---|
Nombre del producto |
Apalcillin sodium |
Fórmula molecular |
C25H22N5NaO6S |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15-,17-,19+,23-;/m1./s1 |
Clave InChI |
DIGBQDMXLUJMHN-TVXOXULGSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
58795-03-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



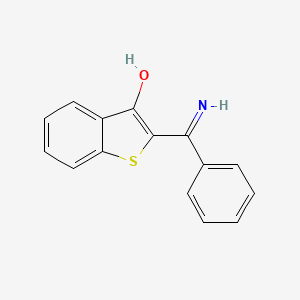
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
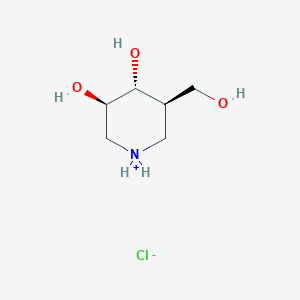
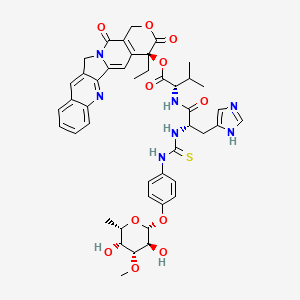
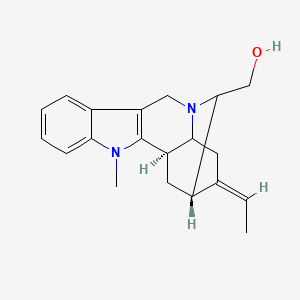
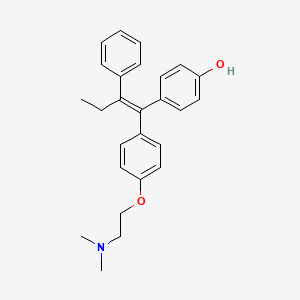
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
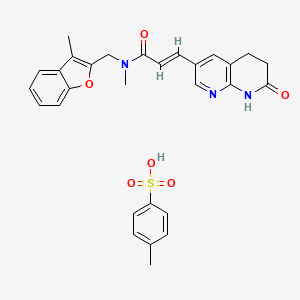
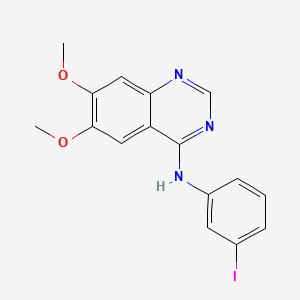
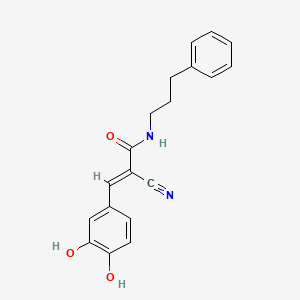
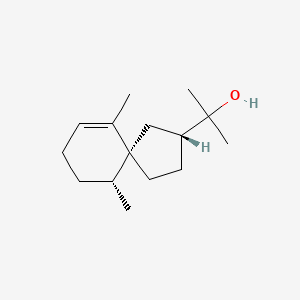
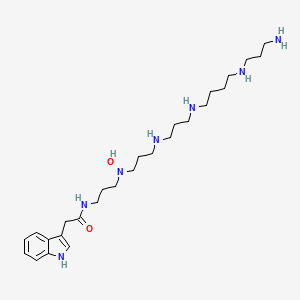
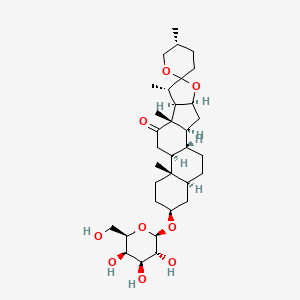
![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)